6-Mercaptopurine-13C2,15N (major)
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Overview
Description
6-Mercaptopurine-13C2,15N (major) is a stable isotope-labeled compound of 6-Mercaptopurine. It is a purine analogue that has been widely used as an antileukemic and immunosuppressive agent. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopurine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the purine structure. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with labeled precursors containing carbon-13 and nitrogen-15.
Cyclization: The labeled precursors undergo cyclization to form the purine ring structure.
Thiol Group Introduction: A thiol group is introduced at the 6-position of the purine ring to form 6-Mercaptopurine-13C2,15N.
Industrial Production Methods: Industrial production of 6-Mercaptopurine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of labeled precursors are synthesized.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated purine derivatives
Scientific Research Applications
6-Mercaptopurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism.
Biology: Employed in metabolic studies to track the incorporation of purines into nucleic acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of 6-Mercaptopurine in the body.
Industry: Applied in the development of new antileukemic drugs and immunosuppressive agents .
Mechanism of Action
6-Mercaptopurine-13C2,15N exerts its effects by inhibiting the synthesis of nucleic acids. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits the formation of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
6-Mercaptopurine: The non-labeled version of the compound.
Azathioprine: A prodrug that is converted to 6-Mercaptopurine in the body.
Thioguanine: Another purine analogue with similar antileukemic properties.
Uniqueness: 6-Mercaptopurine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides valuable insights into the compound’s behavior in biological systems, which is not possible with non-labeled analogues .
Properties
CAS No. |
1190008-04-8 |
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Molecular Formula |
C5H4N4S |
Molecular Weight |
155.153 |
IUPAC Name |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
InChI Key |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Synonyms |
1,9-Dihydro-6H-purine-13C2,15N-6-thione; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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